molecular formula C8H9ClO4S2 B1308080 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride CAS No. 2224-67-1

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B1308080
CAS No.: 2224-67-1
M. Wt: 268.7 g/mol
InChI Key: UAPXGQGQLFOWOC-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of two sulfonyl groups attached to a benzene ring. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Preparation Methods

The synthesis of 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-methylbenzene (toluene) followed by chlorination. The general synthetic route can be summarized as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Major products formed from these reactions include sulfonamides, sulfonyl hydrides, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar compounds to 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of two sulfonyl groups, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2-methyl-5-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPXGQGQLFOWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404141
Record name 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
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Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2224-67-1
Record name 2-Methyl-5-(methylsulfonyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2224-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride
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